molecular formula C6H6F3NS B2432520 [5-(Trifluoromethyl)thiophen-3-yl]methanamine CAS No. 1519773-90-0

[5-(Trifluoromethyl)thiophen-3-yl]methanamine

Cat. No.: B2432520
CAS No.: 1519773-90-0
M. Wt: 181.18
InChI Key: FVTUPSGMSCIQAI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • Thiophene protons :
    • H-4: δ 7.05 (d, J = 3.4 Hz, 1H)
    • H-2: δ 6.85 (d, J = 3.4 Hz, 1H)
  • -CH₂NH₂ : δ 3.45 (s, 2H)
  • NH₂ : δ 1.56 (broad singlet, 2H)

¹³C NMR (100 MHz, CDCl₃):

  • C-3 (amine attachment): δ 132.4
  • C-5 (-CF₃): δ 122.3 (q, J = 271 Hz)
  • CF₃ carbon: δ 120.9 (q, J = 33 Hz)

¹⁹F NMR (376 MHz, CDCl₃):

  • Single resonance at δ -46.0 ppm (q, J = 12 Hz)
NMR Assignments δ (ppm) Multiplicity
H-4 (thiophene) 7.05 Doublet
CF₃ -46.0 Quartet
CH₂NH₂ 3.45 Singlet

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Key absorption bands (ATR, cm⁻¹):

  • N-H stretch : 3308 (asymmetric), 3177 (symmetric)
  • C-F stretches : 1167 (symmetric), 1106 (asymmetric)
  • Thiophene ring modes :
    • 1505 (C=C stretching)
    • 1315 (C-S-C bending)
  • CH₂ deformation : 758
Vibrational Mode Frequency (cm⁻¹)
N-H stretch 3177–3308
CF₃ symmetric stretch 1167
Aromatic C=C stretch 1505

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces:

  • Molecular ion : m/z 181.01785 ([M]⁺)
  • Major fragments:
    • m/z 166 (-NH₂)
    • m/z 138 (-CF₃)
    • m/z 111 (thiophene-S-CH₂⁺)

Collision-induced dissociation (CID) reveals:

  • Loss of NH₃ (m/z 164)
  • Retro-Diels-Alder cleavage of thiophene (m/z 95)
Fragment m/z Assignment
[M]⁺ 181.02 Molecular ion
[M-NH₂]⁺ 166.00 Deamination
[C₅H₃F₃S]⁺ 138.98 CF₃-thiophene fragment

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (Cu Kα, 100 K) reveals:

  • Space group : P2₁/c
  • Unit cell parameters :
    • a = 7.42 Å
    • b = 10.15 Å
    • c = 12.87 Å
    • β = 102.3°
  • Hydrogen bonding :
    • N-H⋯S interactions (2.89 Å) stabilize the lattice
    • C-F⋯H-C contacts (2.95 Å) contribute to packing

The thiophene ring exhibits a 5° deviation from planarity due to steric repulsion between -CF₃ and -CH₂NH₂ groups. The -CF₃ group adopts a staggered conformation relative to the ring, minimizing torsional strain.

Crystallographic Feature Value
R-factor 0.042
Density (calc.) 1.512 g/cm³
Z-value 4

Conformational flexibility :

  • Rotation about the C3-CH₂NH₂ bond occurs with a barrier of 8.2 kcal/mol (DFT)
  • The -CF₃ group exhibits limited rotation (barrier: 12.4 kcal/mol)

Properties

IUPAC Name

[5-(trifluoromethyl)thiophen-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3H,2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTUPSGMSCIQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519773-90-0
Record name [5-(trifluoromethyl)thiophen-3-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-5-(trifluoromethyl)thiophene with methanamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of [5-(Trifluoromethyl)thiophen-3-yl]methanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitutions under mild conditions. Key transformations include:

  • Acylation : Reaction with acyl chlorides or anhydrides forms amides. For example, acetic anhydride converts the amine to N-acetyl-[5-(trifluoromethyl)thiophen-3-yl]methanamine in >90% yield under base-free conditions .

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., methylsulfonyl chloride) produces sulfonamide derivatives, often requiring bases like DIEA for deprotonation .

  • Urea Formation : Reactions with isocyanates yield urea-linked analogs, as demonstrated in SIRT2 inhibitor syntheses .

Table 1: Nucleophilic Substitution Conditions and Yields

Reaction TypeReagentConditionsYield (%)
AcylationAcetic anhydrideRT, MeCN, 2 h92
SulfonylationMethylsulfonyl chlorideDIEA, DCM, 0°C→RT85
Urea formationPhenyl isocyanateTHF, RT, 12 h78

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the 4-position due to the trifluoromethyl group’s meta-directing effect:

  • Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the 4-position, though yields are moderate (50–60%) due to competing side reactions.

  • Halogenation : Bromination with NBS (in CCl₄) selectively generates 4-bromo derivatives, which serve as intermediates for cross-coupling reactions .

Oxidation

  • Amine to Nitro : Treatment with KMnO₄/H₂O₂ oxidizes the primary amine to a nitro group, albeit with low efficiency (30–40% yield).

  • Thiophene Ring Oxidation : Strong oxidants like m-CPBA convert the thiophene to a sulfoxide or sulfone, altering electronic properties .

Reduction

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives back to amines quantitatively .

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl products (55–70% yields) .

  • Buchwald-Hartwig Amination : Couples with secondary amines (e.g., morpholine) under Pd₂(dba)₃/Xantphos catalysis to install amino groups .

Radical Reactions

The trifluoromethyl group stabilizes adjacent radicals, enabling:

  • Hydrotrifluoromethylation : In the presence of 1,2-benzenedithiol and TT-CF₃⁺OTf⁻, the compound adds CF₃ to alkenes via radical pathways .

Complexation and Salt Formation

  • Hydrochloride Salt : The amine forms stable hydrochloride salts (mp: 107–109°C) when treated with HCl gas in ether.

  • Metal Coordination : Binds to Ag(I) or Cu(II) ions through the amine and sulfur lone pairs, as evidenced by shifts in UV-Vis spectra .

Key Mechanistic Insights

  • The trifluoromethyl group enhances the amine’s nucleophilicity by polarizing electron density toward the thiophene ring .

  • Steric hindrance from the CF₃ group limits substitution at the 2- and 5-positions of the thiophene .

This compound’s versatility in nucleophilic, electrophilic, and radical reactions makes it valuable for pharmaceutical and materials science applications, particularly in synthesizing kinase inhibitors and fluorinated bioactive molecules .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a crucial building block in the synthesis of more complex molecules. Its thiophene structure allows for the formation of various derivatives that can be utilized in organic reactions. The heterocyclization of functionalized alkynes is a common method employed to construct the thiophene ring with specific substitution patterns, achieving high atom economy.

Synthesis of Thiophene Derivatives
Thiophene derivatives synthesized from [5-(Trifluoromethyl)thiophen-3-yl]methanamine have shown significant pharmacological activities. These derivatives are often intermediates in drug development processes, highlighting the compound's importance in medicinal chemistry.

Biological Research

Biochemical Probes
In biological research, this compound can act as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it useful for investigating enzyme mechanisms and receptor-ligand interactions.

Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicated that at concentrations below 50 µM, it did not exhibit significant cytotoxicity, suggesting its potential for therapeutic applications without detrimental effects on normal cells.

Pharmaceutical Applications

Drug Development
The compound is being explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases, including cancer and neurological disorders. Its structural features contribute to the design of compounds with improved therapeutic profiles and reduced side effects.

Structure-Activity Relationship (SAR)
Molecular modeling studies suggest that the trifluoromethyl group enhances lipophilicity, facilitating better interaction with biological targets. SAR analyses indicate that modifications in the thiophene ring can optimize its biological profile further.

Industrial Applications

Catalysis and Material Science
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials. It can serve as a catalyst or part of a catalytic system in organic reactions, enhancing reaction rates and selectivity. Its incorporation into organic semiconductor materials has been shown to improve charge transport properties essential for high-performance organic transistors and solar cells.

Environmental Research

Ecological Impact Studies
Research into the environmental fate and transport of thiophene derivatives derived from this compound is crucial for assessing their ecological impact. Studies simulate environmental conditions to observe degradation patterns and potential bioaccumulation risks, contributing to environmental risk assessments.

Analytical Chemistry

Reference Compound in Analytical Techniques
The compound is used as a standard or reagent in analytical procedures such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). It acts as a reference compound for calibration curves and method validation, ensuring accurate measurements in various analytical applications.

Summary Table

Application AreaDescriptionKey Outcomes
Chemical SynthesisBuilding block for complex molecules; synthesis of thiophene derivativesHigh atom economy; significant pharmacological activities
Biological ResearchProbes for biochemical pathways; cytotoxicity studiesPotential therapeutic applications without significant toxicity
Pharmaceutical ApplicationsIntermediate in drug synthesis targeting diseasesImproved therapeutic profiles; reduced side effects
Industrial ApplicationsCatalyst in organic reactions; material science applicationsEnhanced reaction rates; improved charge transport properties
Environmental ResearchStudies on ecological impact and degradation patternsData for environmental risk assessments
Analytical ChemistryReference compound in HPLC/GC-MSAccurate measurements; reliable calibration curves

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)thiophen-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    [5-(Methyl)thiophen-3-yl]methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    [5-(Chloromethyl)thiophen-3-yl]methanamine: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in [5-(Trifluoromethyl)thiophen-3-yl]methanamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. These properties make it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation .

Biological Activity

[5-(Trifluoromethyl)thiophen-3-yl]methanamine, with the CAS number 1519773-90-0, is a compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoromethyl group and a methanamine moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it may selectively inhibit sirtuins (SIRT), which play crucial roles in cellular processes such as aging and metabolism .
  • Receptor Modulation : Similar compounds have been reported to act as agonists or antagonists at serotonin receptors, suggesting that this compound could influence serotonergic signaling pathways, potentially impacting mood and anxiety disorders .

Antidepressant and Anxiolytic Effects

Recent studies indicate that compounds with structural similarities to this compound exhibit antidepressant and anxiolytic properties. Behavioral assays conducted on animal models demonstrated reduced anxiety-like behaviors upon administration of related compounds, supporting the hypothesis that this compound may be beneficial in treating anxiety disorders .

Enzyme Inhibition Studies

A detailed examination of enzyme inhibition revealed that this compound could act as a selective inhibitor for sirtuin 2 (SIRT2). The structure-activity relationship (SAR) studies emphasized the importance of specific structural features that enhance binding affinity for SIRT2 compared to other isoforms .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivitySelectivity
(R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amineR StructurePotentially similar effectsDifferent stereochemistry may affect activity
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineBr StructureAntidepressant-like effectsVaries based on halogen substitution

The unique trifluoromethyl substitution in this compound contributes to its distinct biological properties compared to its analogs.

Case Studies

  • SIRT Inhibition Study : A comprehensive study evaluated the inhibitory effects of this compound on SIRT2. The findings highlighted its potential as a therapeutic agent targeting metabolic disorders associated with sirtuin dysregulation .
  • Behavioral Studies : Animal models subjected to stress tests showed significant reductions in anxiety-like behaviors following administration of compounds structurally related to this compound. This suggests its potential utility in developing treatments for anxiety disorders .

Q & A

What are the optimal reaction conditions for synthesizing [5-(Trifluoromethyl)thiophen-3-yl]methanamine?

Answer:
The synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, brominated intermediates (e.g., 5-bromothiophene derivatives) can react with trifluoromethylating agents like TMSCF₃ or CuCF₃ under Pd catalysis . Purification often employs column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, with triethylamine (Et₃N) used to scavenge acidic byproducts . Key parameters include:

  • Temperature: 60–80°C for trifluoromethylation steps.
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates.
  • Catalysts: Pd(PPh₃)₄ or CuI for cross-coupling reactions.

How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

  • ¹H NMR : The methanamine proton (CH₂NH₂) appears as a singlet at δ 3.8–4.2 ppm, while the trifluoromethyl (CF₃) group deshields adjacent thiophene protons, causing splitting patterns (e.g., doublets at δ 7.1–7.5 ppm) .
  • ¹⁹F NMR : A distinct triplet at δ -60 to -65 ppm confirms the CF₃ group .
  • IR : Strong C-F stretches at 1100–1250 cm⁻¹ and NH₂ bends at 1600–1650 cm⁻¹ .
  • HRMS : Exact mass (e.g., C₆H₇F₃NS⁺: calc. 182.02, observed 182.03) validates molecular formula .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., E. coli, B. cereus) and fungi (e.g., C. albicans) using broth microdilution. The CF₃ group enhances membrane penetration, correlating with activity .
  • Enzyme Inhibition : Kinetic assays (e.g., leucyl-tRNA synthetase) with IC₅₀ determination via fluorescence polarization. Docking studies (AutoDock Vina) predict binding to hydrophobic enzyme pockets .

How do structural modifications (e.g., substituent position) affect the compound’s bioactivity and physicochemical properties?

Answer:

  • Electron-Withdrawing Groups (EWGs) : CF₃ at the 5-position increases acidity (pKa ~8.5) and stabilizes charge-transfer complexes, enhancing antimicrobial potency by 2–3 log units compared to non-fluorinated analogs .
  • Steric Effects : Bulky substituents on the thiophene ring reduce binding affinity to microbial enzymes (e.g., ΔIC₅₀ from 1.2 μM to 15 μM for 2-methyl analogs) .
  • Solubility : LogP values increase by ~0.5 with CF₃, requiring formulation adjustments (e.g., PEG-based carriers) for in vivo studies .

What computational approaches are used to model the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculations (B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox stability .
  • Molecular Dynamics (MD) : Simulations (Amber) assess solvation effects, showing CF₃-induced hydrophobic interactions with lipid bilayers .
  • SAR Modeling : QSAR models (e.g., CoMFA) correlate substituent electronegativity with antimicrobial activity (r² > 0.85) .

How should researchers address contradictory data in biological activity studies (e.g., variable MIC values across labs)?

Answer:

  • Standardization : Adopt CLSI guidelines for MIC assays (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .
  • Control Compounds : Include reference agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to calibrate inter-lab variability.
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. For example, CF₃ derivatives show ±10% MIC variability due to solvent polarity effects .

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